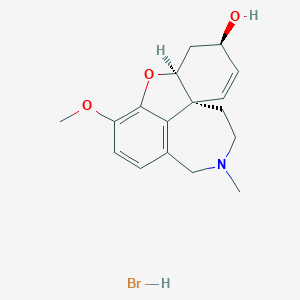![molecular formula C18H13N5O3S B126760 N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide CAS No. 155811-65-7](/img/structure/B126760.png)
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Mechanism Of Action
The mechanism of action of N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide involves the inhibition of DNA synthesis and cell division. It has been found to interact with the DNA molecule, leading to the formation of adducts and subsequent DNA damage.
Biochemical And Physiological Effects
The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Advantages And Limitations For Lab Experiments
The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has several advantages and limitations for lab experiments. Its ability to inhibit DNA synthesis and cell division makes it an ideal candidate for studying the effects of DNA damage on cellular processes. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in its use in certain experiments.
Future Directions
There are several future directions for research on N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide. One potential area of research is its use as a fluorescent probe for detecting DNA damage in living cells. Another area of research is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to determine the potential applications of the compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to inhibit DNA synthesis and cell division makes it an ideal candidate for studying the effects of DNA damage on cellular processes. Further research is needed to determine its full potential and limitations in various fields.
Synthesis Methods
The synthesis of N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide involves the reaction of 4-(2-aminothiazol-4-yl)-1,3-phenylenediamine with 2-bromoacetic acid, followed by the reaction with sodium azide and finally with hydrogen peroxide to obtain the desired compound.
Scientific Research Applications
The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has been extensively researched for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
properties
CAS RN |
155811-65-7 |
|---|---|
Product Name |
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide |
Molecular Formula |
C18H13N5O3S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide |
InChI |
InChI=1S/C18H13N5O3S/c24-16(13-7-3-1-4-8-13)20-21-18-19-15(11-27-18)17-22(12-26-23(17)25)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
IWYHZLSQXHNHQZ-UHFFFAOYSA-N |
SMILES |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadia zolium inner salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)






![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)


